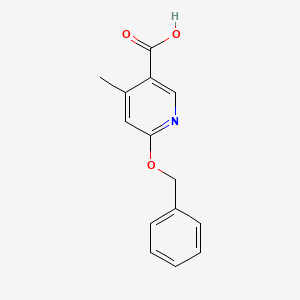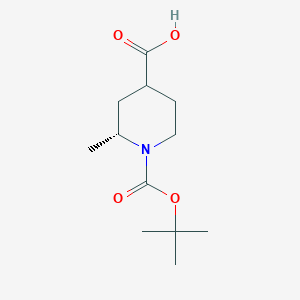
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . Another method involves the oxidation of Csp3-H bonds and the cleavage of C-CN bonds in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. The use of tert-butyl hydroperoxide in a metal-free condition is also a viable method for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of Csp3-H bonds in the presence of tert-butyl hydroperoxide.
Substitution: The tert-butoxycarbonyl group can be introduced or removed through nucleophilic substitution reactions.
Common Reagents and Conditions
tert-Butyl Hydroperoxide: Used for oxidation reactions.
Nucleophiles: Used in substitution reactions to introduce or remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include various tert-butyl esters and derivatives of the piperidine ring .
Applications De Recherche Scientifique
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including antibacterial activities.
Industry: Utilized in the production of various chemical intermediates and final products.
Mécanisme D'action
The mechanism of action of (2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid involves its ability to undergo nucleophilic substitution reactions. The tert-butoxycarbonyl group can be introduced or removed, affecting the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to exhibit antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonyl-thiazolidine carboxylic acid: Exhibits similar reactivity and applications in organic synthesis.
tert-Butoxycarbonyl amino acids: Used in peptide synthesis and other biochemical applications.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m1/s1 |
Clé InChI |
JYCRXMSJGZWACP-VEDVMXKPSA-N |
SMILES isomérique |
C[C@@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


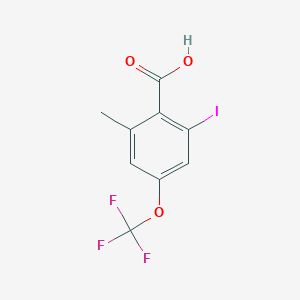
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
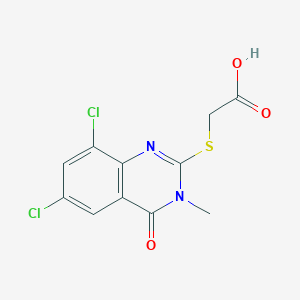
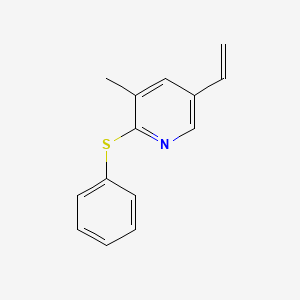
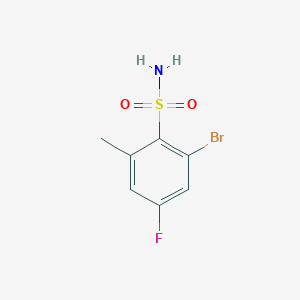

![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
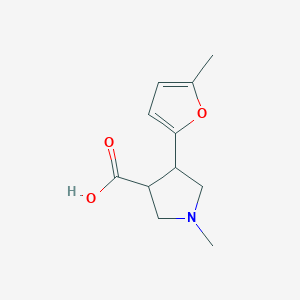
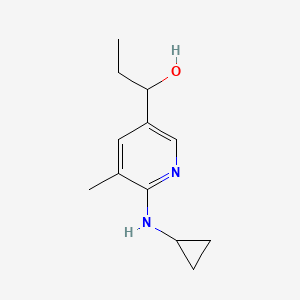
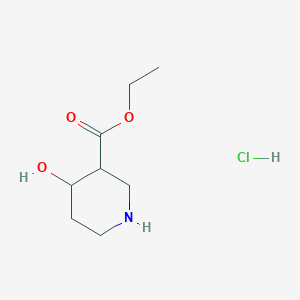
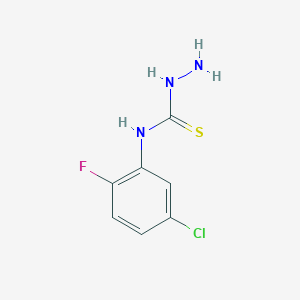
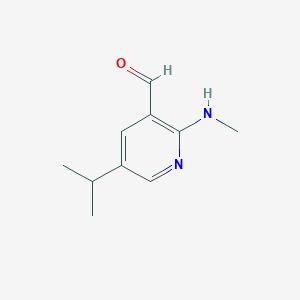
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)
